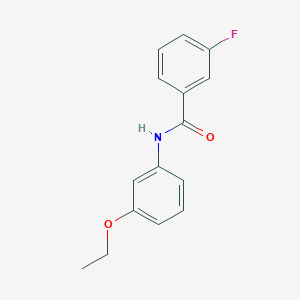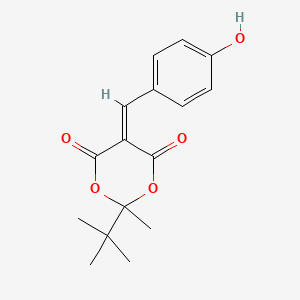![molecular formula C16H18N2O3 B5793812 N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)
N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide, also known as fura-2, is a fluorescent probe commonly used in scientific research to measure intracellular calcium ion concentration. Fura-2 is a synthetic compound that has been widely used in various fields of research, including neuroscience, pharmacology, and cell biology.
Mécanisme D'action
Fura-2 works by binding to calcium ions and undergoing a conformational change that results in a change in its fluorescence properties. When excited with ultraviolet light, N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide emits light at two different wavelengths depending on the calcium concentration. This allows researchers to measure changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects
Fura-2 has been shown to have minimal physiological effects and is generally considered to be non-toxic to cells. However, prolonged exposure to high concentrations of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide can lead to cell damage and death. Therefore, it is important to use appropriate concentrations and exposure times when using N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide is its high sensitivity and selectivity for calcium ions, which makes it a valuable tool for studying calcium signaling pathways. Fura-2 is also relatively easy to use and can be incorporated into a variety of experimental setups. However, N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide has some limitations, including its inability to measure calcium levels in certain cellular compartments and its sensitivity to pH changes.
Orientations Futures
There are several future directions for the use of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide in scientific research. One area of research is the development of new fluorescent probes that can measure other ions or molecules in cells. Another area of research is the development of new imaging techniques that can provide higher spatial and temporal resolution for measuring intracellular calcium levels. Additionally, N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide could be used in conjunction with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular processes.
Méthodes De Synthèse
The synthesis of N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide involves the reaction of 2-furoic acid with diethylamine to form 2-furamide. The resulting compound is then reacted with 2-nitrobenzoyl chloride to produce N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide. The final product is purified by recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
Fura-2 has been extensively used in scientific research as a calcium indicator due to its high sensitivity and selectivity. It has been used to study various cellular processes such as neurotransmitter release, muscle contraction, and cell signaling pathways. Fura-2 has also been used to investigate the effects of drugs on intracellular calcium levels and to screen potential drug candidates.
Propriétés
IUPAC Name |
N-[2-(diethylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-18(4-2)16(20)12-8-5-6-9-13(12)17-15(19)14-10-7-11-21-14/h5-11H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMSZUMDNGNXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)

![ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)

![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)


![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)